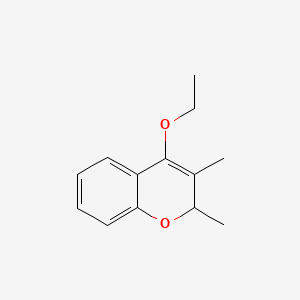

4-Ethoxy-2,3-dimethyl-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

194553-72-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.269 |

IUPAC Name |

4-ethoxy-2,3-dimethyl-2H-chromene |

InChI |

InChI=1S/C13H16O2/c1-4-14-13-9(2)10(3)15-12-8-6-5-7-11(12)13/h5-8,10H,4H2,1-3H3 |

InChI Key |

FXRSCMYPCAXDSQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(OC2=CC=CC=C21)C)C |

Synonyms |

2H-1-Benzopyran,4-ethoxy-2,3-dimethyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethoxy 2,3 Dimethyl 2h Chromene

Comprehensive Review of Synthetic Routes to Substituted 2H-Chromenes

The synthesis of substituted 2H-chromenes has been a subject of extensive research, leading to the development of numerous synthetic strategies. rsc.org These methods can be broadly categorized into two main approaches: the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of a pre-existing 2H-chromene core. rsc.org

Cyclization Reactions in Chromene Ring Formation

Cyclization reactions are fundamental to the construction of the 2H-chromene ring system. A variety of approaches have been developed, often involving the reaction of a phenol (B47542) derivative with a suitable three-carbon component.

One common strategy involves the condensation of salicylaldehydes with various partners. For instance, the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds, often facilitated by a catalyst, can lead to the formation of substituted 2H-chromenes. rsc.org Another approach utilizes the reaction of salicylaldehydes with β-amino acrylates, which can proceed under microwave irradiation without a catalyst to yield 2-amino-2H-chromene-3-carboxylates. researchgate.net Furthermore, domino Knoevenagel-cyclization reactions of 2H-chromene derivatives containing an o-formylaryl amine or ether side-chain have been employed to construct complex, chiral condensed heterocycles. bohrium.com

The intramolecular Rauhut–Currier reaction, catalyzed by lithium selenolates, offers a pathway to either 2H- or 4H-chromenes, with the regioselectivity being dependent on the substituents. acs.org Specifically, when an ethoxy group is present at the R2 position, the formation of 2H-chromenes is favored. acs.org A one-pot, three-step cascade reaction involving a Stille-coupling, enolization, and oxa-6π electrocyclization has also been reported for the synthesis of annulated 2H-chromenes from bromoquinones and vinyl stannanes. nih.gov

Late-Stage Functionalization Strategies for 2H-Chromene Core

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and drug discovery, allowing for the diversification of complex molecules at a late stage of the synthesis. nih.gov This approach is particularly valuable for creating analogues of biologically active compounds for structure-activity relationship (SAR) studies.

For the 2H-chromene core, late-stage C-H functionalization presents an opportunity to introduce new substituents and modify the properties of the molecule. nih.gov While specific examples directly pertaining to 4-Ethoxy-2,3-dimethyl-2H-chromene are not extensively documented in the provided results, the general principles of LSF are applicable. For instance, a modular and highly efficient protocol for the synthesis of 2-substituted-2H-chromenes involves the nickel-catalyzed C-O activation and C-C bond formation of readily accessible 2-ethoxy-2H-chromenes with boronic acids. organic-chemistry.org This method has been successfully applied to the late-stage incorporation of complex molecules. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Chromene Synthesis Applicable to this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. researchgate.net This approach offers several advantages, including operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. researchgate.netnih.gov MCRs have been widely employed in the synthesis of various heterocyclic compounds, including chromenes. researchgate.net

One-Pot Condensation Methodologies

One-pot condensation reactions are a hallmark of MCRs and have been successfully applied to the synthesis of a variety of chromene derivatives. These methods often involve the reaction of a salicylaldehyde (B1680747), a compound with an active methylene (B1212753) group, and a third component.

For example, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a phenol (such as α- or β-naphthol) can yield 2-amino-4H-chromene derivatives. ajgreenchem.com This type of reaction has been carried out under various conditions, including microwave irradiation and using magnetic catalysts like ilmenite (B1198559) (FeTiO3), often in the absence of a solvent. ajgreenchem.com Another example is the synthesis of pyran-fused chromene analogues through a one-pot multicomponent protocol in water, catalyzed by fluorescent tetragonal ZrO2 nanoparticles. rsc.org The synthesis of 2-alkyl/aryl/pyridyl substituted 2H-chromenes has also been achieved through a one-pot chemoselective Knoevenagel condensation/hemiketalisation process. rsc.org

A notable one-pot synthesis of 2H-chromenes involves the reaction of ortho-naphthoquinones with allyltriphenylphosphonium salts in the presence of aqueous sodium hydroxide (B78521) and chloroform. thieme-connect.com Furthermore, a one-pot synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate has been reported from the reaction of diethyl acetylenedicarboxylate, 5-bromo-2-hydroxybenzaldehyde, and triphenylphosphine. tandfonline.com

Catalyst-Free Synthesis Protocols

In recent years, there has been a growing interest in developing catalyst-free synthetic methods to improve the environmental friendliness and cost-effectiveness of chemical processes. Several catalyst-free protocols for the synthesis of chromenes have been reported.

One such method involves the microwave-assisted synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695), which provides high yields in a short reaction time. nih.gov Another approach utilizes visible light irradiation in a water-ethanol mixture to synthesize 2-imino-2H-chromene-3-carbonitrile and other chromene derivatives from salicylaldehyde and malononitrile without the need for a catalyst. rsc.org Additionally, a catalyst-free, three-component reaction has been developed for the synthesis of chromene carbonitriles from pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature. orientjchem.org An efficient, catalyst-free, one-pot synthesis of new 4H-chromenes has also been described. nih.gov

Catalytic Systems in the Synthesis of this compound Analogues

A wide range of catalytic systems have been developed to facilitate the synthesis of 2H-chromenes, offering improved yields, milder reaction conditions, and enhanced selectivity. msu.eduresearchgate.net These catalysts can be broadly classified into metal-based catalysts and organocatalysts.

Transition metal catalysts, such as those based on rhodium(III), have been used for the C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones to produce 2H-chromene-3-carboxylic acids. organic-chemistry.org Nickel catalysts are employed in the coupling of 2-ethoxy-2H-chromenes with boronic acids. organic-chemistry.org Gold catalysts have also been utilized for the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu

Organocatalysts, which are small organic molecules, have gained prominence as a green alternative to metal catalysts. Arylamines, for instance, can catalyze the Mannich-cyclization cascade reaction of naphthols and cinnamaldehydes to generate 2H-benzo[h]chromenes. mdpi.com Boronic acids, in combination with Brønsted acids, have been identified as effective co-catalyst systems for the condensation of phenols with α,β-unsaturated carbonyls to form substituted 2H-chromenes. rsc.org The use of pentafluorophenylboronic acid and diphenylphosphinic acid has expanded the scope of this reaction to include α,β-unsaturated ketones. rsc.org

The table below summarizes various catalytic systems used in the synthesis of 2H-chromene analogues.

| Catalyst System | Reactants | Product Type | Reference |

| Nickel catalyst and boronic acids | 2-Ethoxy-2H-chromenes | 2-Substituted-2H-chromenes | organic-chemistry.org |

| Rhodium(III) | N-phenoxyacetamides and methyleneoxetanones | 2H-Chromene-3-carboxylic acids | organic-chemistry.org |

| Arylboronic acids and Brønsted acids | Phenols and α,β-unsaturated carbonyls | Substituted 2H-chromenes | rsc.org |

| Aniline | Naphthols and trans-cinnamaldehydes | 2H-Benzo[h]chromenes | mdpi.com |

| Gold(I) catalyst (Ph3PAuNTf2) | Propargyl aryl ethers | 2H-Chromenes | msu.edu |

| Boron or Ruthenium(II) catalyst | Vinyl sulfoxonium ylides and quinones | 2H-Chromene-4-carboxylates or 2H-Chromene-2-carboxylates | acs.org |

Role of Organocatalysts and Metal-Free Catalysis

Organocatalysis has emerged as a powerful tool in the synthesis of 2H-chromenes, offering a metal-free alternative to traditional catalytic systems. nih.gov This approach avoids the potential for toxic metal contamination in the final products, which is a significant advantage, particularly in the synthesis of bioactive compounds. nih.gov Various organocatalysts, including Brønsted and Lewis acids and bases, have been successfully employed. nih.govacs.org

For instance, a dual catalyst system utilizing p-toluenesulfonic acid monohydrate and pyrrolidine (B122466) has been shown to be effective for the selective construction of 2H-chromene derivatives. researchgate.net This method offers high selectivity and operational simplicity under mild conditions. researchgate.net Similarly, Brønsted acid-catalyzed reactions, such as the formal [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols, provide a facile route to polysubstituted 2H-chromenes in good to excellent yields. acs.org Organocatalytic enantioselective tandem reactions have also been developed, yielding chiral 2-amino-4H-chromene derivatives with good yields and high enantioselectivity. researchgate.net

Metal-free approaches extend to the use of reagents like tetrafluoroboric acid diethyl ether complex for the alkenylation of salicylaldehydes, leading to the formation of 2H-chromenes. researchgate.net These methods are valued for their clean reaction profiles and ecologically benign nature. frontiersin.org

Application of Nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H, TiO₂-Ag)

Nanocatalysts are increasingly utilized in the synthesis of chromene derivatives due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. researchgate.net These catalysts can be either homogeneous or heterogeneous and offer advantages such as improved efficiency and easier recovery.

A notable example is the use of magnetic nanocatalysts like Fe₃O₄@SiO₂-SO₃H. This catalyst has been successfully employed in the one-pot, three-component synthesis of dihydropyrano[c]chromene derivatives. jmu.edujwent.netjwent.net The reaction, typically involving a 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile, proceeds with high yields (up to 98%) in a relatively short reaction time. jwent.net The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its recycling and reuse with negligible loss of activity over several cycles. jmu.edujwent.net

Another promising nanocatalyst is TiO₂-Ag. This photocatalyst has been used for the green and efficient synthesis of chromene derivatives under visible light irradiation at room temperature. researcher.lifetandfonline.comresearchgate.net The use of TiO₂ doped with silver nanoparticles enhances the photocatalytic activity, leading to high product yields in short reaction times. tandfonline.comresearchgate.net This method is advantageous for its clean reaction conditions, use of environmentally friendly solvents, and the recyclable nature of the catalyst. researcher.liferesearchgate.net The Ag@TiO₂ composite has also proven effective as a heterogeneous catalyst in Knoevenagel condensation reactions, a key step in the synthesis of various heterocyclic compounds. nih.gov

| Catalyst | Reactants | Conditions | Yield | Reference |

| Fe₃O₄@SiO₂-SO₃H | 4-hydroxycoumarin, 3-nitrobenzaldehyde, malononitrile | Methanol, 80°C, 2h | 98% | jwent.net |

| TiO₂-Ag | Various aldehydes, malononitrile, and phenols/naphthols | Visible light, room temp. | High | researcher.lifetandfonline.com |

| Fe₃O₄@SiO₂@SO₃H | Aromatic aldehyde, 4-hydroxycoumarin, malononitrile | Microwave irradiation | High | figshare.com |

| nano-cellulose/Ti(IV)/Fe₃O₄ | Aromatic aldehyde, malononitrile, dimedone | 70°C, solvent-free | High | rsc.org |

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis of chromene derivatives. scispace.comresearchgate.net Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction products. researchgate.net Heterogeneous catalysts, on the other hand, are easily separable and recyclable, which is advantageous for industrial applications and green chemistry. researchgate.netscribd.com

The development of heterogeneous catalysts has been a major focus in chromene synthesis. For example, silica-supported catalysts have been used in these reactions. researchgate.net The heterogenization of homogeneous catalysts, by anchoring them to a solid support, is a strategy to combine the advantages of both systems. researchgate.net

In the context of multicomponent reactions for chromene synthesis, various heterogeneous catalysts have been reported, including nano-ZnO and sulfonic acid functionalized silica (B1680970) (SiO₂-Pr-SO₃H). ijcce.ac.ir These catalysts often allow for reactions to be carried out under mild conditions with high yields. ijcce.ac.ir The choice between a homogeneous and heterogeneous system often depends on the specific reaction, desired product purity, and the economic feasibility of catalyst recovery and reuse.

Green Chemistry Principles in the Derivatization of Chromenes

The application of green chemistry principles is a growing trend in the synthesis of chromene derivatives, aiming to reduce the environmental impact of chemical processes. frontiersin.orgnih.gov This includes the use of alternative energy sources, environmentally benign solvents, and recyclable catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govresearchgate.net In the synthesis of 2H-chromene derivatives, microwave irradiation has been successfully employed in various reactions.

For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinone moieties has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation. mdpi.comnih.gov This method provides the target compounds in good yields in a matter of minutes, compared to several hours required for the conventional heating method. nih.gov Similarly, the conversion of propargyl ethers to 2,2-dimethyl chromenes is significantly accelerated under microwave conditions, with high yields achieved in just a few minutes. researchgate.net Microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes in ethanol has also been reported, offering a rapid and eco-friendly route to these compounds. frontiersin.org

| Reaction Type | Conditions | Time | Yield | Reference |

| Synthesis of 2H-chromene derivatives with phenylthiazolidinone | AcOH, DMF, 120°C | 8-10 min | Good | nih.gov |

| Conversion of propargyl ethers to chromenes | N,N-diethylaniline | 6 min | 94% | researchgate.net |

| Catalyst-free synthesis of substituted 2H-chromenes | Ethanol, 100°C | 1-2 h | High | frontiersin.org |

| Synthesis of tetrahydrobenzo[b]pyran derivatives | Fe₃O₄@SiO₂@SO₃H | Faster than conventional | High | figshare.com |

Solvent-Free and Aqueous Media Reactions

The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry, as it eliminates the use of volatile and often toxic organic solvents. researchgate.net Several methods for the synthesis of chromene derivatives have been developed that adhere to these principles.

Solvent-free synthesis of 4H-chromene derivatives has been achieved using catalysts like ceric ammonium (B1175870) nitrate (B79036) in multicomponent reactions. researchgate.net Similarly, nano-cellulose/Ti(IV)/Fe₃O₄ has been used as a natural-based magnetic nanocatalyst for the synthesis of chromenes under solvent-free conditions at 70°C. rsc.org These methods offer the advantages of high yields, short reaction times, and simple experimental procedures.

Reactions in aqueous media have also been explored. For example, the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, which can be related to chromene synthesis strategies, has been performed in water using alum as a catalyst. researchgate.net L-proline has been used as a catalyst for the synthesis of 4-hydroxy-4H-chromenes in water, representing a green synthetic protocol. sci-hub.se These aqueous methods are highly desirable due to the low cost, safety, and environmental friendliness of water as a solvent.

Recyclable Catalytic Systems

Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, are particularly advantageous in this regard. jmu.edujwent.net Their magnetic properties allow for easy recovery from the reaction mixture using an external magnet, and they can be reused for multiple reaction cycles without a significant loss of catalytic activity. jmu.edujwent.net Similarly, TiO₂-Ag photocatalysts can also be recovered and reused, contributing to the green credentials of the synthetic process. researcher.liferesearchgate.net

Other recyclable systems include silica-immobilized L-proline, which has been used for the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate esters under microwave and solvent-free conditions. msu.edu The catalyst can be conveniently recovered and reused without an obvious decrease in its activity. msu.edu The use of such recyclable catalysts is a key step towards the development of more economical and environmentally friendly methods for the synthesis of chromene derivatives.

Mechanistic Investigations of this compound Formation

The precise mechanistic pathways leading to this compound are not extensively detailed in the existing scientific literature. However, by examining the synthesis of analogous 2H-chromene derivatives, plausible mechanisms can be inferred. The formation of the chromene ring system often proceeds through cascade or domino reactions, which are highly efficient in constructing complex molecular architectures from simple precursors. These reactions can be catalyzed by acids, bases, or organocatalysts. mdpi.com

Investigations into the synthesis of various substituted 2H-chromenes suggest that the reaction pathways are sensitive to the nature of the reactants, catalysts, and reaction conditions. For instance, the synthesis of 2-alkoxy-2H-chromenes has been achieved through a one-pot, three-component reaction involving salicylaldehydes, a β-keto ester or diketone, and an alcohol. researchgate.net Another versatile method is the Rauhut–Currier reaction, which can be tailored to produce 2H- or 4H-chromenes based on the substituents present on the starting materials. acs.org Iron-catalyzed rearrangements of 2H-chromenes have also been studied, revealing pathways that involve hydride shifts and cycloadditions. nih.gov

Proposed Reaction Mechanisms and Intermediates

While a definitive mechanism for the formation of this compound is not explicitly documented, several proposed pathways for similar chromene syntheses offer significant insight. A common strategy involves the reaction of a salicylaldehyde derivative with a suitable partner, often leading to the formation of key intermediates.

One plausible mechanism involves an initial Knoevenagel condensation, followed by an intramolecular oxa-Michael addition. In the context of forming this compound, a potential route could start from a substituted salicylaldehyde and 3-ethoxy-2-butanone under catalytic conditions.

A widely proposed intermediate in the synthesis of many chromene derivatives is the ortho-quinone methide (o-QM). In iron-catalyzed reactions of 2H-chromenes, for example, the formation of an o-QM intermediate has been demonstrated through deuterium (B1214612) labeling studies. nih.gov This reactive species can then undergo a [4+2] cycloaddition reaction. nih.gov

Another relevant pathway is the Rauhut–Currier reaction, where lithium selenolates have been used as catalysts to synthesize 2H- and 4H-chromenes. The regioselectivity of this reaction is dependent on the substituents; notably, the presence of an ethoxy group has been shown to direct the formation towards 2H-chromenes. acs.org This process involves the nucleophilic attack of the catalyst on an activated alkene, followed by an intramolecular cyclization. acs.org

The table below outlines potential intermediates that could be involved in the formation of this compound, based on established mechanisms for related compounds.

Table 1: Proposed Intermediates in the Formation of this compound

| Intermediate Type | Proposed Structure/Description | Precursor Reactants | Reaction Type |

|---|---|---|---|

| Iminium Ion | Formed from the reaction of salicylaldehyde with a secondary amine catalyst. | Salicylaldehyde, secondary amine | Organocatalysis |

| Knoevenagel Adduct | Product of the initial condensation between an activated methylene compound and salicylaldehyde. | Salicylaldehyde, β-dicarbonyl compound | Knoevenagel Condensation |

| ortho-Quinone Methide (o-QM) | A highly reactive intermediate formed via dehydration or other elimination reactions. | Substituted phenol derivative | Cycloaddition |

This table is illustrative and based on general chromene synthesis mechanisms, as specific data for this compound is not available.

Kinetic Studies of Key Synthetic Steps

Specific kinetic studies on the formation of this compound have not been reported in the literature. However, kinetic investigations of the synthesis of other chromene derivatives provide a framework for how such studies might be conducted. These studies are crucial for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions.

For example, a study on the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate utilized UV-vis spectrophotometry and stopped-flow techniques to investigate the reaction kinetics. rsc.org The reaction was found to involve a fast initial step to form an intermediate, followed by a slower, rate-determining step that followed first-order kinetics. rsc.org The partial order of one of the reactants was determined to be zero, indicating it did not affect the reaction rate. rsc.org

Should kinetic studies be performed on the synthesis of this compound, a similar approach would likely be employed. The rates of formation of key intermediates and the final product would be monitored under varying concentrations of reactants and catalysts. This would allow for the determination of the reaction order with respect to each component and the calculation of rate constants.

The following table illustrates the type of data that would be collected in a kinetic study of a hypothetical reaction to form a 2H-chromene derivative.

Table 2: Illustrative Kinetic Data for a Hypothetical Chromene Synthesis

| Entry | [Salicylaldehyde] (mol/L) | [β-Diketone] (mol/L) | [Catalyst] (mol%) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 10 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 10 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 10 | 1.5 x 10⁻⁴ |

This data is hypothetical and serves only to illustrate the parameters typically investigated in kinetic studies of chromene synthesis. No such data is currently available for this compound.

Such studies are essential for moving from laboratory-scale synthesis to efficient and scalable industrial production of chromene compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2,3 Dimethyl 2h Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the proton and carbon environments and their connectivity can be established.

The ¹H NMR spectrum of 4-Ethoxy-2,3-dimethyl-2H-chromene is anticipated to reveal distinct signals for each unique proton environment. The aromatic protons on the benzo portion of the chromene ring are expected to appear as a complex multiplet in the downfield region, typically between δ 6.5 and 7.5 ppm. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a characteristic ethyl pattern. The chemical shift of the methylene quartet is influenced by the adjacent oxygen atom, likely placing it around δ 3.5-4.0 ppm, while the methyl triplet would be further upfield. The two methyl groups attached to the chromene ring at positions 2 and 3 will likely appear as singlets or doublets depending on their specific environment and coupling interactions. The proton at position 2 of the 2H-chromene ring, if present, would also give a characteristic signal.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | - |

| -OCH₂- (Ethoxy) | 3.5 - 4.0 | Quartet | ~7 |

| 2-CH₃ | 1.2 - 1.5 | Singlet/Doublet | - |

| 3-CH₃ | 1.8 - 2.2 | Singlet/Doublet | - |

| -CH₃ (Ethoxy) | 1.1 - 1.4 | Triplet | ~7 |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region, with carbons attached to the oxygen atom appearing at the lower end of this range. The carbon of the ethoxy methylene group (-OCH₂-) is expected around δ 60-70 ppm, while the ethoxy methyl carbon will be significantly upfield, around δ 15 ppm. The carbons of the two methyl groups at positions 2 and 3 will also have characteristic shifts in the aliphatic region. The quaternary carbons, such as C4 and the carbons at the fusion of the two rings, will also be identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 160 |

| Aromatic CH | 110 - 130 |

| C4 | 140 - 150 |

| C2 | 70 - 80 |

| C3 | 120 - 130 |

| -OCH₂- (Ethoxy) | 60 - 70 |

| 2-CH₃ | 20 - 30 |

| 3-CH₃ | 15 - 25 |

| -CH₃ (Ethoxy) | ~15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons. For instance, it would show a clear correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure. For example, correlations between the ethoxy methylene protons and the C4 carbon would confirm the position of the ethoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the chromene ring and the ethoxy group is anticipated in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within this compound. The core structure, a benzopyran ring system, constitutes the primary chromophore responsible for the absorption of UV light. The fusion of a benzene (B151609) ring with a pyran ring creates a conjugated system where π → π* transitions are the most significant electronic events observed.

The electronic absorption spectra of chromene derivatives are influenced by the nature and position of substituents on the benzopyran core. In this compound, the ethoxy group at the C4 position and the methyl groups at C2 and C3 modulate the electronic properties of the chromophore. The ethoxy group, being an electron-donating group, can interact with the π-system of the chromene ring, potentially leading to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2H-chromene. This shift occurs because the electron-donating group raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for π → π* transitions.

Similarly, the methyl groups, while less impactful than the ethoxy group, also contribute to the electronic environment through inductive effects. The analysis of the UV-Vis spectrum allows for the identification of characteristic absorption bands. Typically, chromene derivatives exhibit strong absorption bands in the UV region, often between 250 and 350 nm, corresponding to these π → π* transitions. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide a quantitative measure of the compound's ability to absorb light, which is fundamental for both qualitative identification and quantitative analysis.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure

For a representative 2H-chromene derivative, SC-XRD analysis would reveal the non-planar conformation of the dihydropyran ring fused to the planar benzene ring. The C2 carbon, being a stereocenter in the title compound, would adopt a tetrahedral geometry. The substituents—methyl and ethoxy groups—would be positioned in specific orientations that minimize steric hindrance.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of a representative chromene crystal structure allows for a detailed examination of its internal geometry. The bond lengths within the aromatic benzene ring would exhibit values characteristic of delocalized π-systems (approximately 1.39 Å). In contrast, the dihydropyran ring would feature distinct single and double bonds. For instance, the C=C bond would be significantly shorter than the C-C single bonds within the same ring. The C-O bond lengths within the pyran ring and the ethoxy group would also be determined with high precision.

Bond angles would confirm the sp² hybridization of the aromatic carbons (~120°) and the sp³ hybridization of the saturated carbons in the pyran ring (~109.5°). Dihedral angles are particularly informative as they describe the puckering of the dihydropyran ring and the orientation of the substituents relative to the ring system.

Interactive Table 1: Hypothetical Bond Lengths for a Representative 2H-Chromene Structure Note: This data is representative of a typical 2H-chromene scaffold and is presented for illustrative purposes.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C2 | C3 | 1.51 |

| C3 | C4 | 1.34 |

| C4 | O1 | 1.37 |

| O1 | C8a | 1.38 |

Interactive Table 2: Hypothetical Bond Angles for a Representative 2H-Chromene Structure Note: This data is representative of a typical 2H-chromene scaffold and is presented for illustrative purposes.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C3 | C2 | O1 | 109.5 |

| C4 | C3 | C2 | 121.0 |

| C3 | C4 | C4a | 122.5 |

Crystallographic Data and Refinement Details

The complete crystallographic study would be summarized in a standardized format, including details about the crystal system, space group, unit cell dimensions, and refinement statistics. This data provides a comprehensive fingerprint of the compound in its solid state.

Interactive Table 3: Hypothetical Crystallographic Data for a Representative 2H-Chromene Derivative Note: This data is representative and serves as an example of a standard crystallographic report.

| Parameter | Value |

|---|---|

| Empirical formula | C13H16O2 |

| Formula weight | 204.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 13.456(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1128.9(7) |

| Z | 4 |

Chiral Analysis for Stereochemical Determination

The structure of this compound contains a chiral center at the C2 position of the pyran ring, which is bonded to a methyl group, a hydrogen atom, the ring oxygen (O1), and the C3 carbon. Consequently, this compound can exist as a pair of enantiomers: (R)-4-Ethoxy-2,3-dimethyl-2H-chromene and (S)-4-Ethoxy-2,3-dimethyl-2H-chromene. Unless the synthesis is performed using enantioselective methods, the product will be a racemic mixture (an equal mixture of both enantiomers).

Determining the stereochemical outcome of a synthesis requires chiral analysis. A primary technique for this is chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers. This results in different retention times for the (R) and (S) forms, enabling their separation and quantification.

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. These reagents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. This allows for the determination of the enantiomeric excess (ee) of the sample. For definitive assignment of the absolute configuration of a separated enantiomer, comparison to a known standard, advanced NMR techniques like Mosher's ester analysis, or anomalous dispersion effects in single-crystal X-ray diffraction are typically employed. The stereochemistry of chiral 2-substituted chromanes is an active area of study, with relationships between the absolute configuration and properties like specific optical rotation being investigated.

Computational Chemistry and in Silico Modeling of 4 Ethoxy 2,3 Dimethyl 2h Chromene

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common practice in modern computational chemistry to employ DFT to predict various molecular properties before a compound is synthesized, or to complement and understand experimental findings.

Optimized Molecular Geometry and Conformation

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (conformation). This process determines the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For a molecule like 4-Ethoxy-2,3-dimethyl-2H-chromene, this would involve characterizing the orientation of the ethoxy and dimethyl groups relative to the chromene ring system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the electron density distribution within a molecule. It examines charge transfer interactions (hyperconjugation) between filled and empty orbitals, which are key to understanding molecular stability. The Natural Population Analysis (NPA) derived from NBO calculations assigns charges to individual atoms, offering a picture of the charge distribution across the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue shades) are electron-poor and susceptible to nucleophilic attack.

Prediction of Spectroscopic Properties (IR, NMR chemical shifts)

DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the experimental signals.

Although these computational methods are well-established for chromene derivatives, the specific application and resulting data for this compound are not documented in the current body of scientific literature. Therefore, the creation of specific data tables and detailed research findings for this particular compound is not possible at this time.

Based on a comprehensive review of available scientific literature, there is no specific research focusing on the computational chemistry and in silico modeling of the chemical compound This compound .

Extensive searches for molecular docking simulations, including binding affinity predictions, identification of key interacting residues, and analysis of binding modes with protein targets such as tubulin, DNA gyrase, Rab23 protein, and cyclin-dependent kinase for this specific compound have yielded no results. Similarly, no quantitative structure-activity relationship (QSAR) studies, including the development of predictive models for biological activity or the identification of structural features correlating with a biological response for this compound, are present in the public domain.

While research exists for broader classes of chromene derivatives and their interactions with various biological targets, the data required to generate a scientifically accurate article focusing solely on this compound, as per the requested outline, is not available. Therefore, it is not possible to provide the detailed analysis and data tables as instructed.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical step in the early stages of drug development. In silico tools provide a rapid assessment of a compound's potential pharmacokinetic profile. Studies on various chromene derivatives have shown that they generally exhibit favorable ADME properties, suggesting good potential for oral bioavailability. rsc.orgresearchgate.netnih.gov For instance, a study on a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives indicated an acceptable range of oral bioavailability and a safe toxicity profile. rsc.org

Lipinski's Rule of Five and Other Drug-Likeness Filters

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. lindushealth.comdrugbank.comunits.it This rule establishes that a compound is more likely to be membrane permeable and easily absorbed if it meets certain criteria. lindushealth.comunits.it

Numerous computational studies on various series of chromene derivatives have demonstrated their general compliance with Lipinski's Rule of Five. nih.govsorbonne-universite.fr For example, a series of indole-tethered chromenes were analyzed, and all derivatives were found to satisfy the rule, indicating good potential for oral bioavailability. nih.gov

Below is an interactive data table showcasing representative data for a class of chromene derivatives based on Lipinski's parameters.

Table 1: Representative Lipinski's Rule of Five Analysis for a Series of Chromene Derivatives

| Property | Value | Lipinski's Guideline |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| LogP (Octanol-water partition coefficient) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

This table represents a summary of findings from multiple studies on various chromene derivatives and does not correspond to a single, specific compound.

Predictive Models for Oral Bioavailability and Lipophilicity

Predictive models for oral bioavailability and lipophilicity are essential for forecasting the in vivo behavior of a potential drug candidate. The bioavailability of a compound is often predicted based on a combination of factors including its solubility, permeability, and metabolic stability. mdpi.com Lipophilicity, commonly expressed as LogP, is a key determinant of a molecule's ability to cross cell membranes.

In silico studies on chromene derivatives consistently predict good oral bioavailability. rsc.orgresearchgate.netsciforum.net For example, the in silico ADMET prediction for a series of 6-sulfonamide-2H-chromene derivatives showed they possess an acceptable range of oral bioavailability. rsc.orgresearchgate.net Similarly, computational analysis of indole-tethered chromenes indicated good oral bioavailability with predicted values between 0.55 and 0.56. nih.gov

The following interactive table provides a summary of predicted ADME properties for a representative set of chromene derivatives.

Table 2: Predicted ADME Properties for a Representative Chromene Derivative Series

| Parameter | Predicted Value/Range |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Variable (Generally low to medium) |

| P-glycoprotein (P-gp) Substrate | Generally 'No' |

| CYP (Cytochrome P450) Inhibition | Variable depending on specific derivative |

| Lipophilicity (LogP) | 2.0 - 4.5 |

This table is a composite of data from various studies on chromene derivatives and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules and their interactions with biological targets over time. nih.govespublisher.com These simulations can provide insights into the stability of a ligand-protein complex, conformational changes, and the nature of binding interactions. nih.govtandfonline.com

For chromene derivatives, MD simulations have been employed to confirm the stability of their binding to various protein targets. nih.govespublisher.comtandfonline.com For instance, a study involving chromene/pyran compounds targeting Parkinson's disease utilized MD simulations to confirm the stability of the ligand-protein complexes over a 100 ns simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations are key indicators of the stability of the complex. nih.gov In another study, MD simulations of 2-styrylchromone derivatives with the kinesin Eg5 protein provided insights into their conformational dynamics and binding stability. espublisher.com

Molecular Mechanisms of Biological Activities of 4 Ethoxy 2,3 Dimethyl 2h Chromene Analogues

Mechanistic Basis of Anticancer Activity

The anticancer activity of 4-ethoxy-2,3-dimethyl-2H-chromene analogues is multifaceted, involving the induction of programmed cell death, inhibition of cell growth, and disruption of the cellular machinery required for proliferation and migration.

Induction of Apoptosis and Caspase-Dependent Pathways

A key mechanism by which chromene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. nih.gov The process can be initiated through both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8. nih.govconicet.gov.ar The intrinsic pathway, on the other hand, involves the mitochondria and the activation of caspase-9. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, ultimately leading to cell death. nih.govconicet.gov.ar

For instance, some chromene derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov The activation of caspase-9 and subsequently caspase-3 follows, leading to the execution of apoptosis. nih.gov

| Compound Family | Observed Apoptotic Effects | Key Molecular Players |

| 4-Aryl-4H-chromenes | Induction of apoptosis in various cancer cell lines. nih.gov | Caspase-3, Caspase-9, Bax, Bcl-2. nih.gov |

| Dihydropyrano [2,3-g] chromenes | Induction of apoptosis in leukemia cells. nih.gov | TP53, Bax, Bcl-2. nih.gov |

| 2-Amino-4H-chromene-3-carbonitrile derivatives | Induction of apoptosis in breast cancer cells. nih.gov | - |

Inhibition of Cell Proliferation and Cell Cycle Arrest (e.g., G2/M phase)

Analogues of this compound are effective inhibitors of cancer cell proliferation. They achieve this by arresting the cell cycle at specific checkpoints, most notably the G2/M phase. nih.govnih.gov The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the uncontrolled proliferation characteristic of cancer.

The G2/M checkpoint ensures that the cell is ready for mitosis. Chromene derivatives can interfere with this checkpoint, preventing cells from entering mitosis and thus halting their division. This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, some stilbenoid compounds, which share structural similarities with certain chromene analogues, have been shown to down-regulate cyclin B1, a crucial protein for entry into mitosis. nih.gov Additionally, an increase in the expression of p21, a cyclin-dependent kinase inhibitor, can also contribute to G2/M arrest. nih.govnih.gov

Treatment with N-alkoxy derivatives of indole-3-carbinol, which can be considered structurally related to chromene derivatives, has been shown to induce a G1 cell cycle arrest in breast cancer cells. nih.gov This indicates that different analogues can affect different phases of the cell cycle.

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle |

| 4-Aryl-4H-chromenes | Various cancer cells | G2/M arrest. nih.gov |

| Chromone-triazole dyads | Breast and prostate cancer cells | G2/M arrest. nih.gov |

| Stilbenoid (BCS) | Human lung cancer cells | G2/M arrest. nih.gov |

| N-alkoxy I3C derivatives | MDA-MB-231 (breast cancer) | G1 arrest. nih.gov |

Interaction with Microtubules and Tubulin Polymerization Inhibition

A primary molecular target for many anticancer 4-alkoxy-chromene analogues is tubulin. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in mitosis, intracellular transport, and cell shape maintenance. nih.gov By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. This disruption leads to mitotic arrest and subsequent apoptosis. nih.govnih.gov

Many chromene derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govcore.ac.uk This binding prevents the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network. nih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, and several clinically successful agents, such as colchicine and vinca (B1221190) alkaloids, target this process. mdpi.com

The potency of tubulin polymerization inhibition can vary among different chromene analogues. For example, while some compounds show strong inhibition of tubulin polymerization that correlates with their cytotoxic activity, others may be weak inhibitors yet still exhibit potent anticancer effects, suggesting the involvement of additional mechanisms. nih.gov

| Compound/Derivative | Mechanism | Binding Site | Effect |

| 4-Aryl-4H-chromenes | Inhibition of tubulin polymerization. nih.gov | Colchicine binding site. nih.gov | Mitotic arrest, apoptosis. nih.gov |

| Crolibulin (EPC2407) | Inhibition of tubulin polymerization. nih.gov | Colchicine binding site. nih.gov | Vascular disrupting activity. nih.gov |

| Alkenyldiarylmethanes (ADAMs) | Inhibition of tubulin assembly. nih.gov | Colchicine binding site. nih.gov | Cytotoxicity. nih.gov |

Disruption of F-Actin Cytoskeleton

In addition to microtubules, the actin cytoskeleton is another important target for some chromene derivatives. The actin cytoskeleton, composed of filamentous actin (F-actin), is crucial for maintaining cell shape, motility, and intracellular organization. mdpi.com

Certain novel chromene compounds have been shown to disrupt the organization of the actin filament network. nih.gov This disruption can impair various cellular functions that depend on a dynamic actin cytoskeleton, such as cell migration and invasion, which are critical processes in cancer metastasis. The precise molecular interactions leading to the disruption of the F-actin cytoskeleton by these compounds are an area of ongoing research.

Attenuation of Cell Migration and Angiogenesis in Cellular Models

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Furthermore, the formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and survival. nih.govcarcinogenesis.com Several 4-alkoxy-chromene analogues have demonstrated the ability to inhibit both cell migration and angiogenesis.

The inhibition of cell migration by these compounds is likely linked to their effects on the cytoskeleton, particularly the disruption of the actin filament network. nih.gov By destabilizing the cellular machinery required for movement, these compounds can effectively reduce the invasive potential of cancer cells.

In the context of angiogenesis, certain chromene derivatives have been shown to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov This anti-angiogenic activity appears to be a result of the disruption of microtubule dynamics in these endothelial cells. nih.gov Some chromanol derivatives have also been reported to have anti-angiogenic effects. carcinogenesis.com

| Compound Family | Activity | Mechanism | Cellular Model |

| Novel chromene compounds C1 and C2 | Anti-angiogenic, inhibition of cell migration. nih.gov | Disruption of microtubule dynamics and actin filament network. nih.gov | HUVECs, MDA-MB-231. nih.gov |

| 4-Chromanol | Anti-angiogenic. carcinogenesis.com | Inhibition of blood vessel growth. carcinogenesis.com | Rat aorta ring assay, CAM assay. carcinogenesis.com |

Targeting Specific Cancer-Related Pathways

Beyond their direct effects on the cytoskeleton and cell cycle, this compound analogues can also modulate specific signaling pathways that are dysregulated in cancer. For instance, some chromone-triazole hybrid molecules have been found to induce DNA damage in cancer cells, as indicated by the phosphorylation of histone H2AX (γ-H2AX). nih.gov This DNA damage response can trigger cell cycle arrest and apoptosis.

Furthermore, some chromene derivatives have been shown to influence the activity of key signaling proteins involved in cell survival and proliferation. For example, the chalcone (B49325) derivative 1C, which shares some structural features with chromenes, has been shown to modulate the Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cells. mdpi.com The induction of reactive oxygen species (ROS) by this compound appears to play a crucial role in its anticancer effects. mdpi.com

Mechanistic Basis of Antimicrobial Activity

Chromene derivatives represent a significant class of oxygen-containing heterocyclic compounds that have garnered considerable attention for their potential as antimicrobial agents. researchgate.netnih.gov Their value is underscored by the urgent need for new drugs to combat resistant bacteria. nih.gov The antimicrobial efficacy of these compounds stems from their ability to interfere with essential cellular processes in bacteria.

Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase, topoisomerases)

A primary mechanism by which chromene analogues exert their antibacterial effect is through the inhibition of crucial bacterial enzymes like DNA gyrase and other topoisomerases. nih.govnih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. nih.govmdpi.comresearchgate.net

Research has shown that certain 4-aryl-4H-chromene derivatives are effective inhibitors of E. coli DNA gyrase. nih.gov The inhibitory action of these compounds disrupts the normal topological state of DNA, ultimately leading to bacterial cell death. nih.govresearchgate.net The mechanism of topoisomerase poisons often involves stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strands and leads to cytotoxic DNA breaks. researchgate.netembopress.orgyoutube.com

Disruption of DNA Replication and Cell Division

By inhibiting enzymes like DNA gyrase, chromene derivatives effectively disrupt DNA replication. nih.govresearchgate.net The accumulation of topological stress in the bacterial chromosome prevents the progression of the replication fork, thereby halting the synthesis of new DNA. mdpi.com

Furthermore, some chromene derivatives have been observed to induce DNA damage. nih.gov For instance, certain chromene compounds have been shown to cause an accumulation of double-strand DNA breaks in cancer cells, a mechanism that could also be relevant to their antibacterial activity by triggering cell death pathways. nih.gov This disruption of DNA integrity and replication directly impedes cell division, preventing bacterial proliferation.

Inhibition of Protein and Nucleic Acid Synthesis

The antibacterial activity of some chromene analogues is also attributed to their ability to inhibit protein and nucleic acid synthesis. While direct evidence for this compound is not available, the broader class of compounds to which it belongs has shown such activities. For example, some antimicrobial peptides work by targeting and inhibiting translation. uni-muenchen.de It is plausible that certain chromene derivatives could act through similar mechanisms, interfering with ribosomal function or the action of essential factors in protein synthesis like elongation factor Tu. uni-muenchen.de

Efficacy Against Resistant Strains (e.g., MRSA, drug-resistant E. coli)

A significant area of research has focused on the effectiveness of chromene derivatives against antibiotic-resistant bacterial strains. Several studies have demonstrated the potent activity of various chromene analogues against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli. nih.govbohrium.comresearchgate.netresearchgate.net

For example, halogenated 3-nitro-2H-chromenes have shown notable anti-staphylococcal activity, with some derivatives being particularly effective against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Similarly, certain chromene-thiazole hybrids have displayed better efficacy against MRSA strains than the antibiotic linezolid. bohrium.comresearchgate.net The ability of some benzo[h]chromene derivatives to potentiate the effects of antibiotics in drug-resistant bacteria by inhibiting efflux pumps like AcrB further highlights their potential in combating antimicrobial resistance. nih.gov

Mechanistic Basis of Anti-inflammatory Activity

Chromene derivatives have also been recognized for their significant anti-inflammatory properties. researchgate.netnih.govmdpi.com The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the activity of key enzymes involved in the inflammatory cascade.

Modulation of Pro-inflammatory Enzymes (e.g., Cyclooxygenase (COX), Lipoxygenase)

Cyclooxygenase (COX) Inhibition:

A key mechanism underlying the anti-inflammatory action of chromene analogues is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. youtube.com

Several studies have focused on designing 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors. nih.gov For instance, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was identified as a potent and selective COX-2 inhibitor with activity comparable to the well-known drug celecoxib. nih.gov Molecular docking studies have revealed that these chromene derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov

Lipoxygenase (LOX) Inhibition:

In addition to COX inhibition, many chromene derivatives exhibit potent inhibitory activity against lipoxygenases (LOXs). nih.govacs.orgrsc.orgmdpi.com LOXs are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids to produce leukotrienes, which are also potent mediators of inflammation. nih.govrsc.org

Research has shown that various substituted chromenes can act as potent and orally active 5-lipoxygenase inhibitors. acs.org For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one has been identified as a strong inhibitor of soybean LOX-3. nih.gov The ability of these compounds to inhibit LOX is often linked to their antioxidant or free radical scavenging properties, as lipoxygenation involves a carbon-centered radical mechanism. nih.gov

Interactive Data Tables

Table 1: Antimicrobial Activity of Selected Chromene Analogues

| Compound Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Not specified, potent anti-staphylococcal activity | nih.gov |

| 4-Aryl-4H-chromenes | E. coli | Inhibition of DNA gyrase | nih.gov |

| Chromene-thiazole hybrids | MRSA | Not specified, potent antibacterial activity | bohrium.comresearchgate.net |

| Benzo[h]chromene derivatives | Drug-resistant E. coli | Inhibition of AcrB efflux pump | nih.gov |

Table 2: Anti-inflammatory Activity of Selected Chromene Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | nih.gov |

| Substituted chromenes | 5-Lipoxygenase (5-LOX) | Potent and orally active inhibitors | acs.org |

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean Lipoxygenase-3 (LOX-3) | Strong inhibition | nih.gov |

Regulation of Inflammatory Mediators

Chromene derivatives have demonstrated the ability to modulate key pathways in the inflammatory response. The anti-inflammatory effects of some analogues are linked to their interaction with critical cellular structures and signaling molecules. For instance, certain novel chromene compounds have been shown to inhibit microtubule polymerization, a process essential for cell division and migration of immune cells to sites of inflammation. researchgate.net By disrupting the F-actin cytoskeleton, these compounds can significantly attenuate the migration of cancer cells, a mechanism that shares parallels with the movement of inflammatory cells. researchgate.net

The interplay between nitric oxide (NO) and cyclooxygenase (COX) pathways is a central aspect of inflammation. nih.govnih.gov Inducible nitric oxide synthase (iNOS) and COX-2 are often overexpressed during inflammatory conditions, leading to high levels of NO and prostaglandins, respectively. nih.gov NO can directly activate COX enzymes, thereby amplifying the production of pro-inflammatory prostaglandins. nih.govnih.gov This interaction is crucial, as COX enzymes represent a key target for modulating the diverse roles of NO in pathophysiology. nih.gov Some chromene derivatives, such as Cannabinol (CBN), exert anti-inflammatory effects by acting on cannabinoid receptors (CB2) located on immune cells. wikipedia.org This interaction leads to a decreased production of inflammatory chemical signals, including cytokines. wikipedia.org

Furthermore, the regulation extends to the level of gene expression. NO and its effector, cyclic GMP, can modulate the function of transcription factors like nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are pivotal in regulating the expression of COX-2 and other pro-inflammatory genes. nih.gov The ability of chromene analogues to interfere with these signaling cascades forms a significant part of their anti-inflammatory mechanism.

Mechanistic Basis of Antioxidant Activity

The antioxidant properties of chromene analogues are a cornerstone of their biological profile, enabling them to counteract the damaging effects of oxidative stress implicated in numerous diseases.

The primary antioxidant mechanism of chromene derivatives is their ability to act as free radical scavengers. raco.cat This activity is largely attributed to their chemical structure, which facilitates the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The process often involves a fast single electron transfer (SET) mechanism.

The antioxidant capacity is highly dependent on the substitution pattern on the chromene ring. For example, in 4-hydroxy-chromene-2-one derivatives, the 4-hydroxyl group is highly enolized and plays a crucial role in scavenging radicals by readily releasing a hydrogen atom. The structure-activity relationship (SAR) studies reveal that substitutions at the C-3 position can significantly influence the antioxidant potential. The presence of specific functional groups can enhance the radical scavenging intention of the molecule.

By scavenging free radicals, chromene analogues effectively mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to detoxify these reactive products. Chromene derivatives help restore this balance, preventing oxidative damage to lipids, proteins, and DNA. This protective effect is particularly relevant in preventing lipid peroxidation, a chain reaction of oxidative degradation of lipids. Certain chromene derivatives have demonstrated a prolonged antioxidant effect in models of lipid peroxidation. Their ability to prevent oxidative deterioration makes them of interest as potential additives in foods and cosmetics. raco.cat

The following table presents the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity for selected 4-hydroxy-chromene-2-one derivatives, illustrating the structure-activity relationship.

| Compound | Substituent at C-3 | IC50 (µg/mL) after 30 min |

| 6b | 4-chlorophenyl-N-thiazole | > 8.62 |

| 2b | Phenyl-N-thiazole | > 8.62 |

| 8b | Carboxymethyl | 11.49 |

| 4b | Cis-hydrogen | 12.87 |

| 3b | Acetyl | 18.96 |

| BHT (Standard) | - | 8.62 |

| Ascorbic Acid (Standard) | - | 24.17 |

| Data sourced from in vitro studies on coumarin (B35378) derivatives. nih.gov |

Other Noteworthy Biological Mechanisms

Beyond their anti-inflammatory and antioxidant effects, chromene analogues exhibit other important biological activities through distinct molecular mechanisms.

Certain 2H-chromene derivatives, particularly those incorporating a hydrazone motif, have been investigated for their anticonvulsant properties. researchgate.net While the precise mechanisms for these specific compounds are still under investigation, their activity can be understood in the context of known antiepileptic drug actions. researchgate.netnih.gov Established anticonvulsants often work by:

Modulating Ion Channels: Prolonging the inactivation of voltage-gated Na+ channels or inhibiting T-type Ca2+ channels to reduce neuronal excitability. nih.gov

Enhancing GABAergic Inhibition: Potentiating the action of the inhibitory neurotransmitter GABA at its receptors. nih.gov

In preclinical screening, 2H-chromene based hydrazones have shown protective effects in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests in mice. researchgate.net The MES test is often indicative of a compound's ability to prevent seizure spread, a property of drugs that block Na+ channels. researchgate.net The scPTZ test is a model for absence seizures and is sensitive to drugs that enhance GABAergic transmission or block T-type Ca2+ channels. researchgate.net The tested hydrazones were able to suppress tonic hind limb extension and mortality in the MES test and increase the latency to clonic seizures in the scPTZ test, suggesting a potential multi-faceted mechanism of action. researchgate.net

The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred the search for new therapeutic agents with novel mechanisms of action. researchgate.net Chromene derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov A key molecular target for some antitubercular chromene analogues is the enoyl acyl carrier protein reductase, known as InhA. researchgate.netnih.gov

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids. nih.gov Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts this pathway, compromising the integrity of the cell wall and leading to bacterial death. nih.govnih.gov This mechanism is shared by the frontline anti-TB drug isoniazid, which, in its activated form, inhibits InhA. nih.gov Molecular docking studies have shown that chromene derivatives can bind with high affinity to the active site of InhA, making them promising lead compounds for the development of new anti-TB drugs. researchgate.net

Anticholinesterase Activity

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) (ACh), a neurotransmitter vital for memory and learning, contributes significantly to the cognitive decline observed in patients. nih.gov A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of ACh in the synaptic cleft. nih.govnih.gov Chromene-based compounds have emerged as promising inhibitors of these enzymes.

Certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated notable inhibitory activity against both AChE and BChE. nih.gov The mechanism of action for some of these analogues involves interactions with key residues within the enzyme's active sites. For instance, the NH group of the chromenone core can form hydrogen bonds with residues in the peripheral anionic site (PAS) of the enzyme, such as Asp70 in BChE. nih.gov Additionally, the chromenone moiety can engage in pi-pi stacking interactions with tryptophan residues (e.g., Trp82) in the choline-binding site. nih.gov Substitutions on the chromene ring, such as chlorobenzyloxy and bromobenzyloxy groups, have been shown to significantly enhance the inhibitory potency against BChE. nih.gov

Furthermore, chromeno[3,4-b]xanthones, which are fused chromene and xanthone (B1684191) structures, have been developed as dual inhibitors of both AChE and Aβ peptide aggregation, another hallmark of Alzheimer's disease. nih.gov The presence of hydrophilic groups, like methoxy (B1213986) groups, on the aromatic structure has been found to be crucial for enhancing both anticholinesterase and anti-aggregating activities. nih.gov

Table 1: Anticholinesterase Activity of Selected Chromene Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4c (4-chlorobenzyloxy substituted amino-7,8-dihydro-4H-chromenone) | BChE | 0.89 ± 0.24 |

| 4d (4-bromobenzyloxy substituted amino-7,8-dihydro-4H-chromenone) | BChE | 1.19 ± 0.31 |

| Chromeno[3,4-b]xanthone 4b | AChE | 3.9 |

Antidiabetic Mechanisms (e.g., hypoglycemic effects)

One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. youtube.com

A series of 6-sulfonamide-2H-chromene derivatives have been identified as potent inhibitors of both α-amylase and α-glucosidase. rsc.orgrsc.org For example, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative has been shown to be a highly active hypoglycemic agent, significantly inhibiting the α-amylase enzyme. rsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide also demonstrated strong inhibitory activity against α-amylase. rsc.org The structure-activity relationship studies revealed that the presence of a carboxamide group at position three and a carbonyl group at position two of the chromene ring are important for the α-amylase inhibitory activity. rsc.org

In addition to enzyme inhibition, some chromene-6-sulfonamide derivatives have shown potential to act as insulin (B600854) sensitizers through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). rsc.orgrsc.org Activation of PPAR-γ is a known mechanism of action for some established antidiabetic drugs, leading to improved insulin sensitivity and glucose metabolism. rsc.org

Table 2: Antidiabetic Activity of Selected 6-Sulfonamide-2H-chromene Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Acarbose (Reference) | α-Amylase | 0.43 ± 0.01 |

| Derivative 2 | α-Amylase | 1.76 ± 0.01 |

| Derivative 9 | α-Amylase | 1.08 ± 0.02 |

| Acarbose (Reference) | α-Glucosidase | 0.604 ± 0.02 (µg/mL) |

| Derivative 2 | α-Glucosidase | 2.44 ± 0.09 (µg/mL) |

| Derivative 9 | α-Glucosidase | 0.548 ± 0.02 (µg/mL) |

| Pioglitazone (Reference) | PPAR-γ | 4.884 ± 0.29 (µg/mL) |

| Derivative 2 | PPAR-γ | 3.152 ± 0.03 (µg/mL) |

Mechanisms in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are associated with complex pathological cascades, including oxidative stress and neurotransmitter imbalances. nih.gov Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the degradation of monoamine neurotransmitters and are significant targets for therapeutic intervention. tandfonline.comnih.gov

Chromone (B188151) derivatives have been extensively studied as potent and selective inhibitors of MAO. nih.govtandfonline.comnih.gov For instance, certain chromone-hydroxypyridinone hybrids have been designed as multimodal ligands for Alzheimer's disease, exhibiting both MAO-B inhibitory and iron-chelating properties. tandfonline.com One such compound, 17d, was identified as a selective human MAO-B inhibitor with an IC50 value in the nanomolar range. tandfonline.com Molecular docking studies suggest that these compounds can bind to both the substrate and entrance cavities of the MAO-B enzyme. tandfonline.com

The structure-activity relationship of chromone derivatives as MAO inhibitors has been a subject of detailed investigation. nih.gov Substitutions at the C6 and C7 positions of the chromone ring have been found to be particularly effective for MAO-B inhibition. nih.govtandfonline.com For example, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position act as potent and reversible MAO-B inhibitors. nih.gov The development of such selective MAO-B inhibitors holds promise for the treatment of Parkinson's disease. nih.gov

Table 3: MAO Inhibitory Activity of Selected Chromone Analogues

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 17d | hMAO-B | 67.02 ± 4.3 | 11 |

| 6-[(3-bromobenzyl)oxy]chromone with C3-acidic group | MAO-B | 2.8 | - |

Antiviral and Anti-HIV-1 Mechanisms

The chromene scaffold is present in numerous natural products with antiviral properties. researchgate.netnih.gov Analogues of this compound have been investigated for their ability to inhibit various viruses, including the human immunodeficiency virus type 1 (HIV-1).

One of the primary targets for anti-HIV-1 drugs is the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral genome. Some fused chromene derivatives have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. researchgate.net While specific IC50 values for these fused chromenes were not detailed in the provided context, their evaluation points to the potential of this chemical class as RT inhibitors. researchgate.net

Furthermore, chroman aldehydes, which are structurally related to chromenes, have demonstrated the ability to inhibit HIV infectivity in cell-based assays. nih.gov Although the synthesized analogues did not surpass the potency of a naturally derived aldehyde, their activity underscores the potential of the chroman framework in developing anti-HIV agents. nih.gov

Beyond HIV, chromene derivatives have also been explored for their activity against other viruses. For example, they have been investigated as potential inhibitors of the Dengue virus, targeting various stages of the viral life cycle, including entry, assembly, and replication. nih.gov

Table 4: Anti-HIV Activity of a Selected Chroman Aldehyde Analogue

| Compound | Activity | IC50 |

|---|

Antifungal Mechanisms

Fungal infections pose a significant health threat, and the development of new antifungal agents is crucial, especially with the rise of drug-resistant strains. Chromene derivatives have emerged as a promising class of compounds with antifungal activity. nih.gov

A potential mechanism of action for some chromenol derivatives is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. youtube.com Molecular docking studies have supported the hypothesis that these chromenol derivatives can bind to and inhibit CYP51. nih.gov

The antifungal activity of these compounds has been tested against a range of fungal species, with some showing particular sensitivity. For instance, Trichoderma viride was found to be highly sensitive to certain chromenol derivatives. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on a triazole ring was identified as being beneficial for antifungal activity. nih.gov

Table 5: Predicted Antifungal Activity of Selected Chromenol Derivatives

| Compound | Predicted Target | Predicted Activity (Pa value) |

|---|---|---|